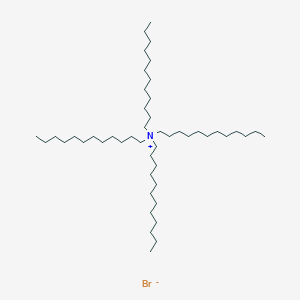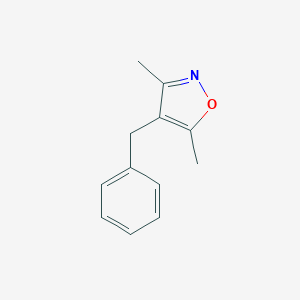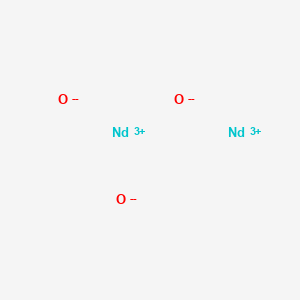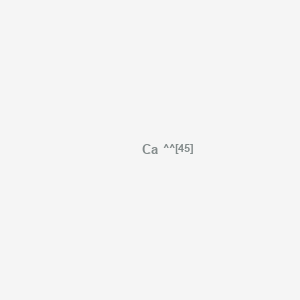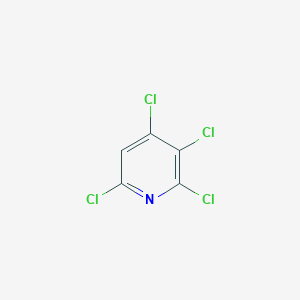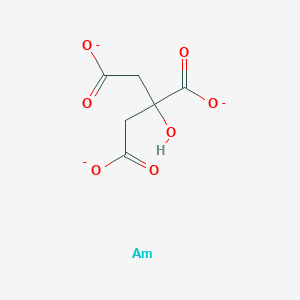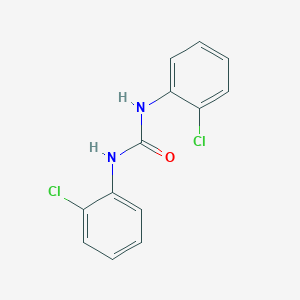
1,3-Bis(2-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-chlorophenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture and forestry to control the growth of weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is a white crystalline solid that is slightly soluble in water and has a melting point of 158-160°C. In
作用机制
1,3-Bis(2-chlorophenyl)urea works by inhibiting photosynthesis in plants, which ultimately leads to their death. It does this by blocking the electron transport chain in chloroplasts, which is essential for the production of ATP and NADPH. 1,3-Bis(2-chlorophenyl)urea binds to the D1 protein of photosystem II, which prevents the transfer of electrons from the water-splitting complex to the photosystem II reaction center.
生化和生理效应
1,3-Bis(2-chlorophenyl)urea has been shown to have toxic effects on a wide range of organisms, including plants, animals, and humans. It can cause damage to the liver, kidneys, and reproductive system in animals, and has been linked to cancer in humans. 1,3-Bis(2-chlorophenyl)urea has also been shown to have negative effects on soil microorganisms, which can have a significant impact on soil health and fertility.
实验室实验的优点和局限性
1,3-Bis(2-chlorophenyl)urea is a widely used herbicide that is readily available and relatively inexpensive. It has been extensively studied for its effects on plants and the environment, making it a valuable tool for research. However, its toxicity and potential impact on the environment must be carefully considered when using it in lab experiments. Additionally, the use of 1,3-Bis(2-chlorophenyl)urea in research may be limited by regulations and safety concerns.
未来方向
There are many potential future directions for research on 1,3-Bis(2-chlorophenyl)urea, including its use in the treatment of cancer and other diseases, its impact on soil health and fertility, and its potential for use in sustainable agriculture. Further research is needed to better understand the mechanisms of action of 1,3-Bis(2-chlorophenyl)urea and its potential impact on human health and the environment. New methods of synthesis and formulation may also be developed to improve the efficacy and safety of 1,3-Bis(2-chlorophenyl)urea.
合成方法
1,3-Bis(2-chlorophenyl)urea can be synthesized through the reaction of 2-chloroaniline with phosgene, followed by the reaction of the resulting product with urea. The synthesis of 1,3-Bis(2-chlorophenyl)urea is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
1,3-Bis(2-chlorophenyl)urea has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been used in research to investigate the effects of herbicides on soil microorganisms, plant growth, and the ecosystem as a whole. 1,3-Bis(2-chlorophenyl)urea has also been studied for its potential use in the treatment of cancer and other diseases.
属性
CAS 编号 |
13208-19-0 |
|---|---|
产品名称 |
1,3-Bis(2-chlorophenyl)urea |
分子式 |
C13H10Cl2N2O |
分子量 |
281.13 g/mol |
IUPAC 名称 |
1,3-bis(2-chlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) |
InChI 键 |
FUXMTFVWDZUSSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Cl)Cl |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Cl)Cl |
其他 CAS 编号 |
13208-19-0 |
Pictograms |
Irritant; Environmental Hazard |
溶解度 |
0.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





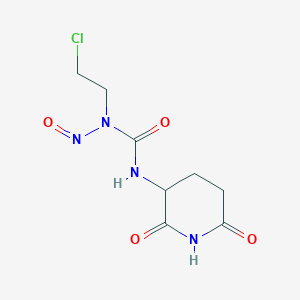
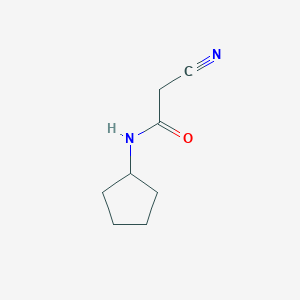
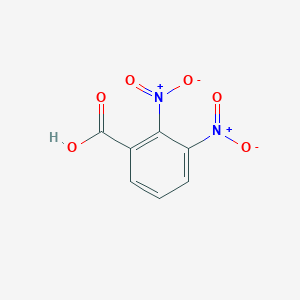
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)

